Tris(trimethylsilyl)germane
Description
Tris(trimethylsilyl)germanium hydride, (CH₃)₃Si)₃GeH, is a Group 14 hydride compound containing germanium, silicon, and hydrogen. Its structure features a central germanium atom bonded to three trimethylsilyl groups [(CH₃)₃Si] and one hydride (H). This compound is notable for its role in radical-mediated reactions, such as desulfonylation and hydrogenolysis, where it serves as a milder and less toxic alternative to tin- or silicon-based reagents like tributyltin hydride (TBTH) and tris(trimethylsilyl)silane (TTMSS) .
Properties
CAS No. |
104164-54-7 |
|---|---|
Molecular Formula |
C9H27GeSi3 |
Molecular Weight |
292.20 g/mol |
InChI |
InChI=1S/3C3H9Si.Ge/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
SYWSGAXJMRGDKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Ge(SiMe₃)₄ reacts with alkali-metal tert-butoxides (MOR, where M = Na, K, Rb, Cs) in ethereal solvents (e.g., THF, Et₂O) to form tris(trimethylsilyl)germanides ([MGe(SiMe₃)₃]). For example, potassium tert-butoxide (KOtBu) induces selective cleavage of one Ge–Si bond:
The reaction typically achieves yields exceeding 80% under anhydrous conditions at −78°C to 25°C. Crown ethers (e.g., 18-crown-6) or polydentate donors like TMEDA (N,N,N′,N′-tetramethylethylenediamine) stabilize the germanide intermediates, preventing aggregation and enhancing solubility.
Table 1: Alkali-Metal tert-Butoxide Reactions with Ge(SiMe₃)₄
| Alkali Metal | Donor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K | 18-crown-6 | Et₂O | −78 → 25 | 92 |
| Rb | None | THF | 0 | 85 |
| Cs | TMEDA | Hexane | 25 | 78 |
Protonation of Germanide Intermediates to Yield the Hydride
The germanide intermediates ([MGe(SiMe₃)₃]) are subsequently protonated using weak acids (e.g., water, ammonium chloride) to generate tris(trimethylsilyl)germanium hydride. This step requires careful control to avoid over-protonation or decomposition.
Optimized Protonation Conditions
In a representative procedure, [KGe(SiMe₃)₃] is treated with a stoichiometric amount of HCl in diethyl ether:
The reaction proceeds quantitatively at −30°C, yielding the hydride as a colorless liquid. Excess acid leads to side products such as Ge(SiMe₃)₃Cl, necessitating precise stoichiometry.
Key Considerations:
-
Solvent Choice : Et₂O or THF ensures homogeneity and minimizes side reactions.
-
Temperature : Subzero temperatures (−30°C to 0°C) suppress radical pathways.
-
Acid Strength : Weak acids (pKa ≈ 4–6) prevent Ge–H bond cleavage.
Alternative Routes: Transmetalation and Direct Synthesis
Transmetalation with Heavy Alkali Metals
Rubidium and cesium derivatives of tris(trimethylsilyl)germanide exhibit higher reactivity, enabling protonation at milder conditions. For instance, [RbGe(SiMe₃)₃] reacts with H₂O at −78°C to afford the hydride in 89% yield. However, these intermediates are highly moisture-sensitive, requiring stringent inert-atmosphere handling.
Direct Synthesis from Germanium Tetrachloride
While less common, GeCl₄ can serve as a starting material when reacted with trimethylsilyl lithium (LiSiMe₃):
Subsequent reduction with LiAlH₄ yields the hydride:
This method suffers from lower yields (≈60%) due to competing disilylation and requires rigorous purification.
| Method | Cost (USD/g) | Purity (%) | Scalability |
|---|---|---|---|
| Alkali-metal route | 120 | 97 | High |
| Direct synthesis | 200 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of organic compounds.
Substitution Reactions: It can participate in substitution reactions where the germanium-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with tris(trimethylsilyl)germanium hydride include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .
Major Products Formed
The major products formed from reactions involving tris(trimethylsilyl)germanium hydride depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .
Scientific Research Applications
Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .
Comparison with Similar Compounds
Structural and Bonding Differences
Key Structural Features:
- Tris(trimethylsilyl)germanium hydride: The Ge–H bond distance is influenced by steric and electronic effects from the bulky trimethylsilyl substituents.
- Tris(trimethylsilyl)silane (TTMSS) : The Si–H bond is shorter (~1.48 Å), leading to higher bond strength and reactivity in radical reactions compared to Ge–H bonds .
- Tributyltin hydride (TBTH) : The Sn–H bond (~1.70 Å) is weaker, making TBTH more reactive but prone to toxic byproduct contamination .
Table 1: Bond Properties of Group 14 Hydrides
| Compound | Bond Type | Bond Length (Å) | Reactivity Trend |
|---|---|---|---|
| (CH₃)₃Si)₃GeH | Ge–H | ~1.527 | Moderate |
| (CH₃)₃Si)₃SiH (TTMSS) | Si–H | ~1.48 | High |
| Bu₃SnH (TBTH) | Sn–H | ~1.70 | Very High |
Reactivity in Radical-Mediated Reactions
Desulfonylation:
- Tris(trimethylsilyl)germanium hydride selectively cleaves sulfur bonds in vinyl sulfones without affecting sensitive functional groups (e.g., chloro substituents), unlike TBTH or TTMSS, which may require harsher conditions .
- TTMSS and TBTH : Both are effective in homolytic cleavage but often contaminate products with tin residues (TBTH) or require higher radical initiation energy (TTMSS) .
Reduction of Azides:
- TTMSS reduces azides to amines via hydride transfer but may require additives like dithiol/Et₃N.
Table 2: Reaction Performance in Desulfonylation
| Compound | Yield (%) | Purity (%) | Functional Group Tolerance |
|---|---|---|---|
| (CH₃)₃Si)₃GeH | 85–90 | >95 | High (e.g., Cl tolerated) |
| TTMSS | 80–88 | 90–95 | Moderate |
| TBTH | 90–95 | <80 | Low (toxic byproducts) |
Q & A
Q. What strategies mitigate decomposition pathways of tris(trimethylsilyl)germanium hydride under storage or catalytic conditions?
- Methodological Answer : Decomposition via Ge–H bond cleavage is minimized by:
- Storing under inert gases at sub-ambient temperatures (−20°C).
- Avoiding protic solvents or Lewis acids that promote Ge–H heterolysis.
- Using stabilizing ligands (e.g., triamidoamine frameworks) in catalytic applications to prevent Ge center degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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